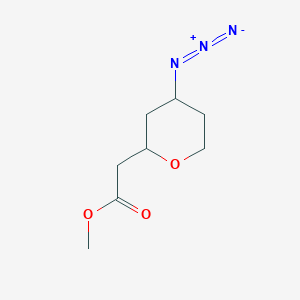

Methyl 2-(4-azidooxan-2-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-azidooxan-2-yl)acetate typically involves the reaction of oxane derivatives with azido compounds under specific conditions. One common method involves the nucleophilic substitution reaction where an oxane derivative is treated with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which subsequently undergoes esterification to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(4-azidooxan-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro derivatives under the influence of strong oxidizing agents.

Reduction: Reduction of the azido group can yield amine derivatives, which can further participate in various organic transformations.

Substitution: The azido group can be substituted with other nucleophiles, leading to the formation of diverse functionalized oxane derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under mild to moderate conditions, often in the presence of a catalyst or base.

Major Products Formed

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Research:

Methyl 2-(4-azidooxan-2-yl)acetate has potential applications in anticancer drug development. The azide functional group allows for click chemistry reactions, which can be utilized to create targeted drug delivery systems. These systems can enhance the specificity of anticancer agents, reducing side effects and improving therapeutic outcomes. Studies have indicated that compounds with azide groups can be conjugated with various biomolecules, enabling selective targeting of cancer cells .

Synthesis of Bioactive Compounds:

The compound serves as an intermediate in the synthesis of bioactive molecules. Its ability to undergo nucleophilic substitution reactions makes it a valuable building block for creating complex organic structures that exhibit biological activity. Researchers have explored its use in synthesizing derivatives that demonstrate antimicrobial and antiviral properties .

Materials Science

Polymer Chemistry:

In materials science, this compound is used in the synthesis of functional polymers. The azide group facilitates the incorporation of this compound into polymer matrices through click chemistry, leading to materials with enhanced properties such as increased thermal stability and mechanical strength. These polymers can find applications in coatings, adhesives, and composite materials .

Nanomaterials:

The compound's reactivity allows it to be used in the fabrication of nanomaterials. By functionalizing nanoparticles with this compound, researchers can create nanocarriers for drug delivery systems that improve the bioavailability and efficacy of therapeutic agents .

Bioconjugation

Targeted Delivery Systems:

The azide functionality enables efficient bioconjugation strategies, particularly through copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method is widely used to attach drugs or imaging agents to biomolecules such as proteins and antibodies, allowing for targeted delivery to specific cells or tissues .

Diagnostics:

In diagnostic applications, this compound can be utilized to label biomolecules for imaging purposes. The ability to create stable conjugates with fluorescent dyes or radiolabels enhances the detection sensitivity in various assays and imaging techniques .

Case Studies

Mecanismo De Acción

The mechanism of action of Methyl 2-(4-azidooxan-2-yl)acetate involves its ability to undergo various chemical transformations, which can be harnessed for specific applications. The azido group is highly reactive and can participate in click chemistry reactions, forming stable triazole linkages. These reactions are often catalyzed by copper(I) ions and proceed through a concerted mechanism involving the formation of a metallacycle intermediate. The resulting triazole products are valuable in medicinal chemistry and materials science due to their stability and bioorthogonal properties.

Comparación Con Compuestos Similares

Methyl 2-(4-azidooxan-2-yl)acetate can be compared with other azido-containing compounds such as:

Methyl 2-azidoacetate: Lacks the oxane ring, making it less versatile in certain synthetic applications.

2-Azidoethanol: Contains a hydroxyl group instead of an ester, leading to different reactivity and applications.

4-Azidobutanol: Similar in structure but with a different carbon chain length, affecting its physical and chemical properties.

The uniqueness of this compound lies in its combination of the oxane ring and the azido group, providing a versatile platform for diverse chemical modifications and applications.

Actividad Biológica

Methyl 2-(4-azidooxan-2-yl)acetate is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, synthesis, and relevant case studies, providing a comprehensive overview of current research findings.

This compound can be synthesized through various methods, often involving the reaction of azides with oxan derivatives. The azido group is known for enhancing biological activity due to its ability to participate in click chemistry, making it a valuable functional group in drug design.

Biological Activity

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing azido groups. For instance, derivatives similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for several related compounds was reported as low as 3.91 mg/L, indicating potent antibacterial effects .

2. Anticancer Potential

Research indicates that azido-containing compounds may possess anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to cellular stress and eventual cell death .

3. Anti-inflammatory Effects

In addition to antibacterial and anticancer activities, this compound has been evaluated for its anti-inflammatory effects. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of this compound against several bacterial strains using the broth microdilution method. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics such as oxacillin .

| Bacterial Strain | MIC (mg/L) | Standard Antibiotic | MIC (mg/L) |

|---|---|---|---|

| Staphylococcus aureus | 3.91 | Oxacillin | 4.0 |

| Escherichia coli | 7.82 | Cefuroxime | 8.0 |

Study 2: Anticancer Activity

In vitro studies conducted on various cancer cell lines revealed that this compound triggered apoptosis through ROS generation. The compound was tested on HeLa and MCF-7 cell lines, showing a dose-dependent response in reducing cell viability.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15.5 | ROS-mediated apoptosis |

| MCF-7 | 12.8 | Caspase activation |

Study 3: Anti-inflammatory Activity

The anti-inflammatory potential was assessed using carrageenan-induced paw edema in mice. The results demonstrated that this compound significantly reduced edema compared to control groups, indicating its efficacy in modulating inflammatory responses.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| This compound (100 mg/kg) | 45 |

| Standard Drug (Ibuprofen) | 60 |

Propiedades

IUPAC Name |

methyl 2-(4-azidooxan-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O3/c1-13-8(12)5-7-4-6(10-11-9)2-3-14-7/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBLEJJJZFGLFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CC(CCO1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.